5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Overview
Description
The compound 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was performed and characterized using spectroscopic techniques, confirming the (E)-configuration of the azomethine (N=CH) group by single crystal X-ray analysis . Another study reported the synthesis of 1-phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5, which crystallizes in a monoclinic space group . These studies demonstrate the versatility of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. For example, the crystal structure of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system . The molecular structure is often confirmed by comparing experimental data with theoretical predictions made using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. They have been used as reagents for the detection and solvent extraction of metal ions, indicating their potential as group-extraction reagents for spectrophotometric determination . Additionally, they can react with reducing carbohydrates to yield compounds that are strongly UV-absorbing and electrochemically sensitive, which is useful for analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted to understand these properties better . For instance, the first-order hyperpolarizability of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide is significant, indicating potential applications in nonlinear optics . The compound's reactivity has also been assessed through calculations of bond dissociation energies and radial distribution functions .
Scientific Research Applications
Synthesis and Derivative Formation
- Pyrazole-4-carbohydrazide derivatives, including those related to 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been synthesized for pharmaceutical interest. These derivatives were obtained from pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. They are significant in pharmaceutical chemistry due to their potential biological activities (Daidone et al., 2003).
Vibrational Spectroscopic Investigations and Molecular Dynamics
- N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been investigated using vibrational spectroscopy and molecular dynamic simulations. These studies are crucial for understanding the industrial and biological importance of pyrazole derivatives (Pillai et al., 2017).
Antimicrobial Applications
- Novel pyrazole integrated 1,3,4-oxadiazoles synthesized from N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide have shown promising antimicrobial activity. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Structural and Spectral Studies
- Detailed experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, have been conducted. These studies involve spectroscopic analysis and density functional theory, which are vital for understanding the molecular structure and properties of such compounds (Viveka et al., 2016).
Leishmanicidal Activities
- Synthesized 1H-pyrazole-4-carbohydrazides have been investigated for their leishmanicidal activities. This research is crucial for developing new treatments for Leishmaniasis, a significant tropical disease (Bernardino et al., 2006).
Synthesis of Novel Heterocyclic Compounds
- Research has been conducted on the synthesis of novel heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. Such compounds could lead to the development of new antimicrobial drugs (Aly, 2016).
Anti-Inflammatory and Antioxidant Activities
- Pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their potential in developing new therapeutics for related conditions (Mahajan et al., 2016).
Safety And Hazards
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Pyrazoles, including 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJFOVPAFLYXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399337 | |
Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
204260-39-9 | |
Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204260-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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